molecular formula C12H20N2O2 B6960749 N-cyclopropyl-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide

N-cyclopropyl-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide

Cat. No.: B6960749
M. Wt: 224.30 g/mol
InChI Key: VJJSCAJZCCNBKS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a dihydropyran ring, and an acetamide moiety

Properties

IUPAC Name

N-cyclopropyl-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-14(7-10-3-2-6-16-9-10)8-12(15)13-11-4-5-11/h3,11H,2,4-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJSCAJZCCNBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CCCOC1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide typically involves multiple steps:

    Formation of the Dihydropyran Ring: The dihydropyran ring can be synthesized through the acid-catalyzed cyclization of 5-hydroxy-2-pentanone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.

    Amidation Reaction: The final step involves the reaction of the dihydropyran derivative with N-cyclopropylmethylamine and acetic anhydride under controlled conditions to form the acetamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropyl group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted amides or cyclopropyl derivatives.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology and Medicine:

    Drug Development: Due to its structural features, it may be explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry:

    Material Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group and dihydropyran ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-cyclopropyl-2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]acetamide analogs: Compounds with similar structures but different substituents on the cyclopropyl or dihydropyran rings.

    Other Acetamides: Compounds like N-ethylacetamide or N-methylacetamide, which share the acetamide moiety but differ in other structural aspects.

Uniqueness: this compound is unique due to the combination of its cyclopropyl group and dihydropyran ring, which confer distinct chemical and biological properties. This combination is not commonly found in other acetamide derivatives, making it a valuable compound for further research and development.

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